N-Octadecanoyl-L-homoserine lactone

Description

Properties

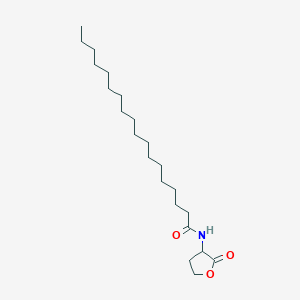

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDJDYXARRSKB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479050-96-9 | |

| Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Pivotal Role of N-Octadecanoyl-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

An in-depth exploration of the synthesis, signaling, and regulatory functions of the long-chain acyl-homoserine lactone, N-Octadecanoyl-L-homoserine lactone (C18-HSL), in mediating bacterial cell-to-cell communication.

Introduction

Quorum sensing (QS) is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL that plays a critical role in the complex regulatory networks of various bacteria, most notably in the symbiotic relationship between Sinorhizobium meliloti and its legume hosts. This technical guide provides a comprehensive overview of the role of C18-HSL in quorum sensing, intended for researchers, scientists, and drug development professionals.

Chemical Profile of N-Octadecanoyl-L-homoserine Lactone

N-Octadecanoyl-L-homoserine lactone is characterized by a homoserine lactone ring attached to an 18-carbon acyl chain. Its long, hydrophobic acyl chain distinguishes it from the more commonly studied short-chain AHLs, influencing its solubility, diffusion properties, and interaction with receptor proteins. Due to its hydrophobic nature, C18-HSL is not freely diffusible across the bacterial cell membrane and is thought to require active transport mechanisms, such as efflux pumps or transport via outer membrane vesicles, for its release and uptake.[1][2]

Bacterial Production of N-Octadecanoyl-L-homoserine Lactone

Several bacterial species have been identified as producers of C18-HSL and its hydroxylated derivatives, highlighting its significance in diverse ecological niches.

| Bacterial Species | Type of C18-HSL Produced | Reference |

| Sinorhizobium meliloti | N-Octadecanoyl-L-homoserine lactone | [3][4][5] |

| Rhodovulum sulfidophilum | 3-hydroxy-N-Octadecanoyl-L-homoserine lactone (3-OH-C18-HSL) | [6] |

| Mesorhizobium japonicum | N-Octadecanoyl-L-homoserine lactone | [7] |

The N-Octadecanoyl-L-homoserine Lactone Signaling Pathway

The canonical signaling pathway for C18-HSL involves a LuxI-family synthase and a cognate LuxR-family transcriptional regulator. In the well-characterized model organism Sinorhizobium meliloti, this system is primarily composed of the SinI synthase and the ExpR receptor.

N-Octadecanoyl-L-homoserine lactone signaling pathway.

Pathway Description:

-

Synthesis: The LuxI-family synthase, SinI, synthesizes C18-HSL from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway.[8]

-

Accumulation and Transport: As the bacterial population density increases, C18-HSL accumulates. Due to its hydrophobicity, its transport across the cell membrane is likely facilitated by transport systems.

-

Receptor Binding: Once a threshold concentration is reached, C18-HSL binds to the N-terminal ligand-binding domain of the LuxR-family receptor, ExpR.

-

Conformational Change and Dimerization: This binding induces a conformational change in ExpR, leading to its dimerization and stabilization.

-

DNA Binding and Gene Regulation: The activated ExpR-C18-HSL complex binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.

Quantitative Aspects of N-Octadecanoyl-L-homoserine Lactone Signaling

| Parameter | Value/Observation | Organism/System | Reference |

| Effective Concentration for Gene Regulation | Nanomolar to low micromolar range | Sinorhizobium meliloti | [7][9] |

| Differential Gene Regulation | Different target genes are activated at different AHL concentrations, suggesting a temporal regulation mechanism. | Sinorhizobium meliloti | [7] |

| Promoter Sensitivity | The sinI promoter responds to very low concentrations (<5 nM) of supplemented AHLs, while expR and sinR promoters require higher concentrations (50 nM and 200 nM, respectively). | Sinorhizobium meliloti | [7] |

Genes and Phenotypes Regulated by N-Octadecanoyl-L-homoserine Lactone

In Sinorhizobium meliloti, the SinI/ExpR quorum-sensing system, which utilizes C18-HSL among other long-chain AHLs, regulates a variety of genes crucial for the symbiotic relationship with its host plant, alfalfa. A sinI mutant, incapable of producing these AHLs, exhibits defects in host plant invasion.[6]

| Regulated Process | Key Genes/Components | Effect of C18-HSL Signaling | Reference |

| Exopolysaccharide (EPS) II Production | exp gene cluster | Activation of exp gene expression, leading to the production of EPS II, which is essential for nodule invasion. | [10] |

| Motility and Chemotaxis | Flagellar and chemotaxis genes (fla, flb, che) | Downregulation of motility and chemotaxis genes at high cell densities. | [11] |

| Symbiosis | Genes involved in nodule initiation and development | Proper regulation is required for efficient nodule formation and nitrogen fixation. | [3] |

Experimental Protocols

Protocol 1: Extraction and Quantification of N-Octadecanoyl-L-homoserine Lactone by HPLC-MS/MS

This protocol is designed for the extraction of the hydrophobic C18-HSL from bacterial culture supernatants and its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Workflow for HPLC-MS/MS analysis of C18-HSL.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Methanol or acetonitrile (HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges (optional)

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late logarithmic or stationary phase when AHL production is maximal).

-

Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Carefully collect the supernatant.

-

Liquid-Liquid Extraction:

-

Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., HCl).

-

Perform a twofold extraction with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

-

Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or acetonitrile.

-

Solid-Phase Extraction (Optional): For complex samples, further cleanup can be achieved using a C18 SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the reconstituted sample.

-

Wash with a low percentage of organic solvent in water to remove polar impurities.

-

Elute the C18-HSL with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Set the mass spectrometer to operate in positive ESI mode and monitor for the specific parent and product ions of C18-HSL.

-

-

Quantification: Create a standard curve using a serial dilution of a pure C18-HSL standard. Quantify the amount of C18-HSL in the sample by comparing its peak area to the standard curve.

Protocol 2: Bioassay for N-Octadecanoyl-L-homoserine Lactone using Agrobacterium tumefaciens NTL4(pZLR4)

This bioassay utilizes a reporter strain of Agrobacterium tumefaciens that carries a traG-lacZ fusion, which is induced in the presence of long-chain AHLs, leading to the production of β-galactosidase.

Workflow for C18-HSL bioassay.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

Appropriate growth medium (e.g., AT minimal medium)

-

Agar

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Bacterial extract or purified C18-HSL

Methodology:

-

Prepare Reporter Plates:

-

Prepare the appropriate agar medium and autoclave.

-

Cool the medium to approximately 50°C and add X-Gal to a final concentration of 40-80 µg/mL.

-

Inoculate the molten agar with an overnight culture of A. tumefaciens NTL4(pZLR4).

-

Pour the plates and allow them to solidify.

-

-

Sample Application:

-

Spot a small volume (e.g., 5-10 µL) of the bacterial extract or a known concentration of pure C18-HSL onto the surface of the agar.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

Observation: The presence of C18-HSL will induce the traG-lacZ fusion, leading to the production of β-galactosidase, which cleaves X-Gal to produce a blue-colored precipitate. The intensity and diameter of the blue zone can be used for semi-quantitative estimation of the C18-HSL concentration by comparison with standards.

Conclusion and Future Directions

N-Octadecanoyl-L-homoserine lactone is a key signaling molecule in the quorum-sensing networks of several bacterial species, with a well-established role in regulating symbiotic interactions. Its long acyl chain imparts unique properties that necessitate specialized transport mechanisms and analytical techniques. While significant progress has been made in understanding the C18-HSL signaling pathway in Sinorhizobium meliloti, further research is needed to elucidate the precise molecular mechanisms of its interaction with the ExpR receptor, including quantitative binding studies. A more comprehensive understanding of the full regulon controlled by C18-HSL in various producing organisms will provide deeper insights into its diverse physiological roles. The development and refinement of analytical and bioassay protocols specifically tailored for long-chain, hydrophobic AHLs will be crucial for advancing research in this area. As our knowledge of C18-HSL-mediated quorum sensing expands, so too will the potential for developing novel strategies to manipulate bacterial behavior for applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The time course of the transcriptomic response of Sinorhizobium meliloti 1021 following a shift to acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: Quorum sensing - Rhodovulum sulfidophilum [kegg.jp]

- 4. Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A Mesorhizobium japonicum quorum sensing circuit that involves three linked genes and an unusual acyl-homoserine lactone signal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of functions linking quorum sensing with biofilm formation in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quorum sensing in the genus Burkholderia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of N-Octadecanoyl-L-homoserine lactone: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to N-Octadecanoyl-L-homoserine lactone (C18-HSL). As a long-chain N-acyl-homoserine lactone (AHL), C18-HSL is a crucial signaling molecule in the quorum-sensing (QS) network of the nitrogen-fixing bacterium Sinorhizobium meliloti. This document details the seminal discovery of C18-HSL, its role within the SinI/SinR QS system, and its influence on symbiotic interactions with leguminous plants. Included are detailed experimental protocols for the extraction, purification, and characterization of C18-HSL, as well as methods for its chemical synthesis. Quantitative data on its biological activity and diagrams of the relevant signaling pathways and experimental workflows are provided to serve as a valuable resource for researchers in the fields of microbiology, chemical biology, and drug development.

Introduction: The Dawn of Long-Chain Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. For decades, research in this field was predominantly focused on AHLs with short- to medium-length acyl chains (C4 to C12). The discovery of N-Octadecanoyl-L-homoserine lactone (C18-HSL) marked a significant turning point, expanding the known diversity of these signaling molecules to include very long acyl chains and revealing new dimensions of QS complexity.

Discovery and Historical Context

The discovery of N-Octadecanoyl-L-homoserine lactone is credited to a 2002 study by Marketon and colleagues, published in the Journal of Bacteriology.[1][2] This research was the first to characterize the sinRI locus in the nitrogen-fixing bacterium Sinorhizobium meliloti and to identify the production of a series of novel long-chain AHLs.[1][2] The study unequivocally demonstrated that the SinI synthase is responsible for the synthesis of several long-chain AHLs, with acyl chains ranging from 12 to 18 carbons.[1][2] Notably, this was the first report of AHLs possessing acyl chains longer than 14 carbons, with C18-HSL being the longest identified.[1][2]

This discovery was significant as it suggested that long-chain AHLs, with their increased hydrophobicity, might have different diffusion properties and potentially distinct roles in mediating bacterial communication, particularly in environments like the soil and in symbiotic relationships with plants. The work of Marketon et al. laid the groundwork for further investigations into the role of the SinI/SinR quorum-sensing system in regulating symbiotic processes between S. meliloti and its host plant, alfalfa (Medicago sativa).[1][2]

Subsequent research has further elucidated the complexity of the QS network in S. meliloti, which involves multiple QS systems (Sin, Mel, and Tra) and a variety of AHL signals.[2][3] The Sin system, with its long-chain AHLs including C18-HSL, has been shown to play a role in exopolysaccharide production and nodulation efficiency, highlighting the importance of these long-chain signals in the establishment of successful symbiosis.[4][5]

The SinI/SinR Quorum Sensing Circuit in Sinorhizobium meliloti

The primary signaling pathway for C18-HSL in S. meliloti is the SinI/SinR system, which also involves another LuxR-type regulator, ExpR.

-

SinI: The autoinducer synthase responsible for the production of C18-HSL and other long-chain AHLs.[1][2]

-

SinR: A LuxR-type transcriptional regulator that, in conjunction with AHLs, modulates the expression of target genes. It positively regulates the expression of its own synthase, sinI.[1][2]

-

ExpR: Another LuxR-type regulator that is also responsive to the AHLs produced by SinI and is involved in controlling the expression of genes for exopolysaccharide (EPS) synthesis.[4][6]

The signaling cascade is initiated at low cell density with basal level production of C18-HSL by SinI. As the bacterial population grows, the concentration of C18-HSL increases. Upon reaching a threshold concentration, C18-HSL binds to and activates the transcriptional regulators SinR and ExpR. The activated regulator-AHL complexes then bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription. This system is known to regulate genes involved in symbiosis, exopolysaccharide production, and surface motility.[4][6]

Quantitative Data

Precise quantitative data for N-Octadecanoyl-L-homoserine lactone is still an active area of research. However, based on related studies of long-chain AHLs and the Sin system, the following provides an overview of relevant quantitative parameters.

| Parameter | Value/Range | Method | Reference |

| Production Concentration | Nanomolar (nM) to low Micromolar (µM) range in culture | HPLC-MS/MS | [1][6] |

| Effective Concentration | 5 nM of C16:1-HSL (a related long-chain AHL) restored swarming motility in a sinI mutant. A concentration of 1 µM of 3-oxo-C14-HSL (another related AHL) was used to elicit a response in Medicago truncatula. | Motility Assay, Nodulation Assay | [6][7] |

| Binding Affinity (Kd) | Not yet empirically determined for C18-HSL with SinR. For other LuxR-type receptors, Kd values for their cognate AHLs are typically in the nanomolar to low micromolar range. | Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization Assay would be suitable methods. | [8][9] |

Experimental Protocols

Extraction and Purification of C18-HSL from S. meliloti Culture

This protocol is adapted from the methods described by Marketon et al. (2002).[1][2]

Materials:

-

S. meliloti culture grown in a suitable medium (e.g., LB supplemented with 2.5 mM CaCl₂ and 2.5 mM MgSO₄) to a high cell density.

-

Dichloromethane (B109758) (CH₂Cl₂), HPLC grade.

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Rotary evaporator.

-

C18 reversed-phase thin-layer chromatography (TLC) plates.

-

Methanol (MeOH), HPLC grade.

-

Deionized water (H₂O).

-

AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

Procedure:

-

Culture Growth: Grow S. meliloti in liquid culture to the late stationary phase to maximize AHL production.

-

Extraction: a. Centrifuge the bacterial culture to pellet the cells. b. Extract the cell-free supernatant three times with an equal volume of dichloromethane in a separatory funnel. c. Pool the organic (dichloromethane) layers.

-

Drying and Concentration: a. Dry the pooled organic phase over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Resuspension: Resuspend the dried extract in a small volume of ethyl acetate (B1210297) or dichloromethane for further analysis.

Thin-Layer Chromatography (TLC) Analysis

Procedure:

-

Spotting: Spot a small amount (1-5 µL) of the resuspended extract onto a C18 reversed-phase TLC plate. Also, spot known AHL standards for comparison.

-

Development: Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.[10][11]

-

Drying: After development, thoroughly air-dry the TLC plate.

-

Bioassay Overlay: Overlay the TLC plate with a thin layer of agar (B569324) seeded with an appropriate AHL biosensor strain (e.g., A. tumefaciens NTL4(pZLR4) for broad-range detection or a more specific biosensor). The agar should contain a suitable indicator, such as X-Gal, if the reporter gene is lacZ.

-

Incubation: Incubate the plate at the optimal temperature for the biosensor strain until the indicator color develops at the locations of the active AHLs.

-

Analysis: Compare the Rf values of the spots from the extract to those of the standards to tentatively identify the AHLs.

Chemical Synthesis of N-Octadecanoyl-L-homoserine lactone (Schotten-Baumann Reaction)

This is a general method for the synthesis of N-acyl homoserine lactones that can be adapted for C18-HSL.[10]

Materials:

-

L-homoserine lactone hydrobromide.

-

Octadecanoyl chloride.

-

Sodium bicarbonate (NaHCO₃).

-

Dichloromethane (CH₂Cl₂).

-

Water (H₂O).

-

Silica (B1680970) gel for column chromatography.

-

Hexane and Ethyl Acetate for chromatography.

Procedure:

-

Reaction Setup: Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate. Cool the solution in an ice bath.

-

Acylation: Add a solution of octadecanoyl chloride in dichloromethane dropwise to the cooled aqueous solution with vigorous stirring.

-

Reaction: Allow the reaction to proceed for several hours at room temperature.

-

Workup: a. Separate the organic layer. b. Extract the aqueous layer with dichloromethane. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-Octadecanoyl-L-homoserine lactone.

-

Characterization: Confirm the identity and purity of the synthesized C18-HSL using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Directions and Applications

The discovery of N-Octadecanoyl-L-homoserine lactone and other long-chain AHLs has opened new avenues of research. Understanding the specific roles of these hydrophobic signaling molecules in the complex soil environment and in plant-microbe interactions is a key area for future investigation. The unique properties of long-chain AHLs may lead to the development of novel strategies to manipulate bacterial behavior for applications in agriculture, such as enhancing nitrogen fixation or controlling plant pathogens.

For drug development professionals, the SinI/SinR system serves as a potential target for the development of quorum quenching inhibitors. Modulating this pathway could offer a novel anti-virulence strategy, not by killing the bacteria, but by disrupting their communication and coordinated pathogenic activities. The detailed protocols and data presented in this guide provide a foundational resource for pursuing these exciting research and development opportunities.

References

- 1. Targeted and untargeted quantification of quorum sensing signalling molecules in bacterial cultures and biological samples via HPLC-TQ MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical identification of N-acyl homoserine lactone quorum-sensing signals produced by Sinorhizobium meliloti strains in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Sinorhizobium meliloti as an Indicator for Specific Detection of Long-Chain N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Sinorhizobium meliloti-specific N-acyl homoserine lactone quorum-sensing signal increases nodule numbers in Medicago truncatula independent of autoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vliz.be [vliz.be]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

The Biological Functions of N-octadecanoyl-L-homoserine lactone (C18-HSL) in Sinorhizhobium meliloti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinorhizobium meliloti, a nitrogen-fixing bacterium crucial for agriculture, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate its symbiotic relationship with leguminous host plants like alfalfa. A key component of this system is the production of N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of the biological functions of long-chain AHLs, with a particular focus on N-octadecanoyl-L-homoserine lactone (C18-HSL), the longest AHL identified in this organism. We will delve into the regulatory pathways governed by C18-HSL and its counterparts, their role in exopolysaccharide synthesis, motility, biofilm formation, and the symbiotic process. This guide also includes a summary of quantitative data, detailed experimental methodologies, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for research and development purposes.

Introduction to Quorum Sensing in Sinorhizobium meliloti

Quorum sensing is a mechanism of gene regulation in which bacteria coordinate their behavior in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many gram-negative bacteria, including S. meliloti, N-acyl-homoserine lactones (AHLs) serve as the primary autoinducers.[1][2][3]

S. meliloti possesses multiple QS systems, with the "Sin" system being of particular importance for symbiosis.[1][2] The core of this system is the sinRI locus, which is located on the chromosome.[4][5] The sinI gene encodes for the autoinducer synthase, SinI, which is responsible for the synthesis of a variety of long-chain AHLs, ranging from 12 to 18 carbons in length.[4][5][6] Among these is C18-HSL, one of the longest AHLs discovered in any bacteria.[1][2] The expression of sinI is regulated by the transcriptional regulator SinR, the product of the sinR gene.[4][5]

The long-chain AHLs produced by SinI, including C18-HSL, interact with the LuxR-type transcriptional regulator, ExpR.[7][8] This AHL-ExpR complex then modulates the expression of a wide array of genes, influencing key physiological processes required for the successful establishment of symbiosis with host plants.[7][8][9]

Biological Functions of Long-Chain AHLs, Including C18-HSL

The SinI-dependent long-chain AHLs, as a group, play a pivotal role in regulating various behaviors in S. meliloti. While it is challenging to attribute specific functions solely to C18-HSL due to its co-production with other long-chain AHLs, the effects of disrupting the sinI gene provide a clear picture of their collective importance.

Regulation of Exopolysaccharide (EPS) Production

S. meliloti produces two major exopolysaccharides that are critical for nodule invasion: succinoglycan (EPS I) and galactoglucan (EPS II).[6] The Sin/ExpR quorum-sensing system is a key regulator of EPS II synthesis. Disruption of the sinI or sinR genes leads to a significant decrease in the production of EPS II.[6] This phenotype can be restored by the addition of extracts containing long-chain AHLs or by synthetic C16:1-HSL, indicating that these signaling molecules are required for the expression of the exp genes, which are responsible for EPS II synthesis.[6] While the specific inducing activity of C18-HSL on EPS II production has not been quantified in isolation, its presence in the mix of SinI-produced AHLs suggests it contributes to this vital symbiotic function.

Control of Motility and Biofilm Formation

Quorum sensing in S. meliloti creates a regulatory switch between a motile, planktonic lifestyle at low cell density and a sessile, biofilm-forming state at high cell density. The ExpR/Sin system has been shown to downregulate the expression of flagellar and chemotaxis genes as the concentration of long-chain AHLs increases.[10] This repression of motility is concomitant with the promotion of biofilm formation, a process crucial for root colonization.[11] The production of EPS II, which is under the control of the Sin/ExpR system, is also essential for the development of structured biofilms.[11][12]

Role in Symbiosis and Nodulation

The culmination of the regulatory effects on EPS production and motility is the profound impact of the Sin quorum-sensing system on the symbiotic relationship with alfalfa (Medicago sativa). Disruption of the sinI gene, which abolishes the production of all long-chain AHLs including C18-HSL, results in a notable decrease in the number of nitrogen-fixing nodules formed on the host plant, as well as a delay in their appearance.[4][5] This indicates that quorum sensing is crucial for efficient nodule invasion and the establishment of a successful symbiosis.[4][5] Interestingly, some studies have shown that the external application of specific S. meliloti AHLs, such as 3-oxo-C14-HSL, can increase the number of nodules on the model legume Medicago truncatula.[13]

Quantitative Data

Quantitative data specifically isolating the effects of C18-HSL are limited in the current literature. Most studies have focused on the impact of sinI mutations, which eliminate the entire pool of long-chain AHLs, or have used more abundant long-chain AHLs like C16:1-HSL for complementation assays. The following table summarizes the key findings related to the Sin quorum-sensing system.

| Parameter | Condition | Observation | Reference |

| EPS II Production | sinI mutant | Abolished | [6] |

| expE2 Gene Expression | sinI mutant | 42-fold decrease | [6] |

| Nodulation | sinI mutant | Decreased number of pink nodules and delayed appearance | [4][5] |

| Swarming Motility | sinI mutant | Defective | [7] |

| Swarming Motility Restoration | sinI mutant + 5 nM C16:1-HSL | Restored to normal | [7] |

Signaling Pathways and Experimental Workflows

The Sin/ExpR Quorum Sensing Signaling Pathway

The Sin/ExpR signaling cascade is a central regulatory circuit in S. meliloti. The following diagram illustrates the key components and their interactions.

Experimental Workflow for AHL Extraction and Analysis

The following diagram outlines a general workflow for the extraction and analysis of AHLs from S. meliloti cultures.

Experimental Protocols

General Protocol for AHL Extraction from S. meliloti

This protocol is a generalized procedure based on methods described in the literature.[4][11]

-

Culture Growth: Inoculate S. meliloti into an appropriate liquid medium (e.g., TY or a defined minimal medium) and grow to the desired cell density at 30°C with shaking.

-

Extraction:

-

Transfer the culture to a separatory funnel.

-

Add an equal volume of an appropriate organic solvent (e.g., acidified ethyl acetate or dichloromethane).

-

Shake vigorously for 1-2 minutes and allow the phases to separate.

-

Collect the organic (lower) phase.

-

Repeat the extraction of the aqueous phase at least once more with fresh solvent.

-

Pool the organic extracts.

-

-

Drying and Concentration:

-

Dry the pooled organic extract over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

-

Resuspension: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) for analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

This protocol provides a general method for the separation of AHLs by TLC.[3][4][11]

-

Plate Preparation: Use a C18 reversed-phase TLC plate. With a pencil, gently draw an origin line approximately 1.5 cm from the bottom of the plate.

-

Spotting: Carefully spot a small volume (1-5 µL) of the resuspended AHL extract onto the origin line. Also spot known concentrations of synthetic AHL standards (including C18-HSL if available) on the same plate for comparison.

-

Development:

-

Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 60:40 methanol:water).

-

Ensure the solvent level is below the origin line.

-

Cover the chamber and allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely.

-

For visualization, overlay the TLC plate with a thin layer of agar (B569324) seeded with an appropriate AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

-

Incubate the plate overnight at the optimal temperature for the reporter strain.

-

The presence of AHLs will be indicated by the induction of the reporter phenotype (e.g., color change or bioluminescence) at specific locations on the plate. The retention factor (Rf) can be calculated and compared to standards.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for AHL Quantification

LC-MS/MS is a powerful technique for the sensitive and specific quantification of AHLs.[1][14][15]

-

Chromatographic Separation:

-

Inject the resuspended AHL extract onto a C18 reversed-phase HPLC column.

-

Elute the AHLs using a gradient of solvents, typically water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer.

-

Use positive electrospray ionization (ESI+) mode.

-

For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]+ adduct of the AHL of interest) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. The precursor/product ion transition for C18-HSL would be m/z 340.3 → 102.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic C18-HSL.

-

Quantify the amount of C18-HSL in the bacterial extract by comparing its peak area to the standard curve.

-

Conclusion and Future Directions

The Sin/ExpR quorum-sensing system, through the production of long-chain AHLs including C18-HSL, is a master regulator of symbiotic functions in Sinorhizobium meliloti. It orchestrates a complex transition from a free-living, motile state to a symbiotic, biofilm-forming state, which is essential for the successful infection of host plants and the establishment of nitrogen-fixing nodules.

While the collective role of long-chain AHLs is well-established, the specific contribution of C18-HSL remains an area for further investigation. Future research should focus on:

-

Determining the specific activity of C18-HSL: Dose-response studies using pure, synthetic C18-HSL are needed to elucidate its specific role in regulating gene expression, EPS production, and biofilm formation.

-

Investigating receptor-ligand interactions: Studies on the binding affinity of the ExpR receptor for C18-HSL compared to other long-chain AHLs would provide insights into its relative importance in signaling.

-

Exploring the substrate specificity of SinI: Understanding the enzymatic preference of the SinI synthase for different acyl-ACP substrates could explain the observed profile of long-chain AHLs.

A deeper understanding of the specific functions of C18-HSL and other long-chain AHLs will not only enhance our fundamental knowledge of rhizobial symbiosis but may also open new avenues for the development of strategies to improve nitrogen fixation in agriculture and to control bacterial biofilm formation in various contexts.

References

- 1. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Acyl-Substrate Recognition by a Family of Acyl-Homoserine Lactone Synthases | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The LuxR Homolog ExpR, in Combination with the Sin Quorum Sensing System, Plays a Central Role in Sinorhizobium meliloti Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ExpR/Sin Quorum-Sensing System Controls Succinoglycan Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Biofilm formation assessment in Sinorhizobium meliloti reveals interlinked control with surface motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of N-Octadecanoyl-L-homoserine lactone

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl homoserine lactones (AHLs) are pivotal signaling molecules in quorum sensing (QS), a cell-to-cell communication system employed by Gram-negative bacteria to regulate gene expression in response to population density. This process governs a range of collective behaviors, including biofilm formation, virulence factor production, and symbiosis.[1][2] Among the diverse family of AHLs, N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a notable long-chain AHL primarily associated with the nitrogen-fixing bacterium Sinorhizobium meliloti.[3] Its unique physicochemical properties, particularly its hydrophobicity, dictate a mechanism of action distinct from the more commonly studied short-chain AHLs. This technical guide provides a comprehensive overview of the core mechanism of action of C18-HSL, detailing its synthesis, transport, and signal transduction pathway. Furthermore, it includes relevant quantitative data, detailed experimental protocols for its study, and visual diagrams of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Introduction to Quorum Sensing and N-Acyl Homoserine Lactones (AHLs)

Quorum sensing (QS) allows bacteria to function as multicellular entities, coordinating activities once a population threshold is reached.[4][5] The canonical QS system in many Gram-negative bacteria relies on two key components: a LuxI-family synthase that produces a specific AHL signal molecule, and a LuxR-family transcriptional regulator that acts as the cognate receptor.[2][6] As the bacterial population grows, the extracellular concentration of the AHL increases. Upon reaching a critical concentration, the AHL binds to its cytoplasmic LuxR-type receptor, inducing a conformational change that promotes dimerization and binding to specific DNA sequences (often called lux boxes) in the promoter regions of target genes, thereby activating or repressing transcription.[7]

AHLs are structurally characterized by a conserved homoserine lactone ring linked via an amide bond to an acyl chain of variable length (from 4 to 18 carbons).[2][8] This acyl chain can also feature modifications at the C3 position (oxo- or hydroxyl- substitutions) and varying degrees of saturation, which contribute to the specificity of the signal-receptor interaction.[3]

The Core Mechanism of N-Octadecanoyl-L-homoserine lactone (C18-HSL)

C18-HSL is a long-chain AHL with a saturated 18-carbon acyl side chain.[3] Its mechanism of action follows the fundamental LuxI/LuxR paradigm but is distinguished by its synthesis, transport, and specific biological role, primarily studied in the context of Sinorhizobium meliloti, a bacterial symbiont of legumes like Medicago sativa.[3]

Synthesis of C18-HSL

C18-HSL is synthesized by the LuxI homolog SinI.[3] The synthesis reaction involves the condensation of two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone moiety, and octadecanoyl-acyl carrier protein (C18-ACP), an intermediate from the fatty acid biosynthesis pathway, which provides the acyl side chain.[1][7][9]

Transport and Diffusion

Unlike short-chain AHLs (e.g., C4-HSL, C6-HSL) which are generally able to diffuse freely across the bacterial cell membrane, the long, lipophilic acyl chain of C18-HSL renders it hydrophobic.[3][9] This property prevents its passive diffusion through the cell membrane. Instead, it is believed that C18-HSL and other long-chain AHLs are actively transported out of the cell via efflux pumps or shuttled between cells within extracellular outer membrane vesicles (OMVs).[3][10] This specialized transport mechanism ensures that the signal remains localized and effective within specific microenvironments.

Signal Reception and Gene Regulation

Once in the extracellular environment or delivered to a recipient cell, C18-HSL enters the cytoplasm to interact with its cognate receptor, the LuxR-family transcriptional regulator SinR. The binding of C18-HSL to the N-terminal ligand-binding domain of SinR is thought to induce its dimerization and activate its C-terminal DNA-binding domain. The activated C18-HSL-SinR complex then binds to specific operator sequences on the DNA, modulating the expression of genes critical for the symbiotic relationship with host plants, including those involved in nitrogen fixation and surface polysaccharide synthesis.

Quantitative Data and Physicochemical Properties

While specific kinetic data such as binding affinities or IC50 values for the C18-HSL/SinR interaction are not extensively detailed in the reviewed literature, the fundamental physicochemical properties are well-defined. This information is crucial for designing experiments and understanding the molecule's behavior in biological systems.

| Property | Value | Reference(s) |

| Molecule Name | N-Octadecanoyl-L-homoserine lactone | [3] |

| Synonyms | C18-HSL, N-octadecanoyl-L-HSL | [3] |

| CAS Number | 479050-96-9 | [3] |

| Molecular Formula | C₂₂H₄₁NO₃ | [3] |

| Molecular Weight | 367.6 g/mol | [3] |

| Producing Synthase | SinI (Sinorhizobium meliloti) | [3] |

| Cognate Receptor | SinR (Sinorhizobium meliloti) | - |

| Key Characteristic | Long-chain, lipophilic, hydrophobic | [3] |

| Solubility | Soluble in organic solvents like chloroform (B151607) (0.5 mg/ml), DMSO, and ethyl acetate (B1210297).[3][11][12] Insoluble in aqueous buffers.[12] | [3][11][12] |

| Transport Mechanism | Efflux pumps or Outer Membrane Vesicles (OMVs); does not freely diffuse. | [3] |

Experimental Protocols

Studying the mechanism of C18-HSL requires specialized methods to handle its hydrophobicity and to detect its biological activity.

Preparation of C18-HSL Stock Solution

Due to its poor solubility in water, C18-HSL must be dissolved in an organic solvent to prepare a stock solution.

Materials:

-

N-Octadecanoyl-L-homoserine lactone (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethyl Acetate

-

Glacial acetic acid (optional, to prevent lactonolysis)[11][12]

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of C18-HSL powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or ethyl acetate to achieve the desired stock concentration (e.g., 10-20 mM). If using ethyl acetate, adding 0.01-0.2% glacial acetic acid can help prevent the hydrolysis of the lactone ring during storage.[11][12]

-

Vortex the tube thoroughly until the C18-HSL is completely dissolved. A white precipitate may initially form but should dissolve with vortexing.[12]

-

Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

-

When adding to aqueous culture media, ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid solvent-induced artifacts.

Detection and Quantification by Thin-Layer Chromatography (TLC)

TLC coupled with a bacterial bioreporter is a common and effective method for detecting the presence of AHLs in bacterial extracts.[13]

Materials:

-

C18 Reverse-phase TLC plates (e.g., RP-C18)

-

Bacterial culture supernatant or solvent extract

-

C18-HSL standard (for reference)

-

Developing solvent (e.g., 60:40 v/v Methanol:Water)

-

Bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZRA50), which is responsive to a broad range of AHLs)[13]

-

Top agar (B569324) medium containing the bioreporter and a chromogenic substrate (e.g., X-Gal)

-

Petri dishes with appropriate growth medium

Protocol:

-

Spotting: Carefully spot 1-5 µL of the bacterial extract and the C18-HSL standard onto the origin line of the C18 reverse-phase TLC plate. Allow the spots to dry completely.

-

Development: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top edge.

-

Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood to ensure all solvent has evaporated.

-

Bioassay: Place the dried TLC plate in a large, sterile petri dish. Overlay the plate with molten top agar (~45°C) that has been seeded with an overnight culture of the bioreporter strain and contains X-Gal.

-

Incubation: Incubate the plate overnight at the optimal growth temperature for the bioreporter strain (e.g., 30°C for A. tumefaciens).

-

Analysis: The presence of C18-HSL (and other active AHLs) will be indicated by colored spots (e.g., blue for a lacZ-based reporter) on the plate where the AHL has diffused into the agar and activated the bioreporter. The retention factor (Rf) of the spots from the sample can be compared to the standard for identification.

Mandatory Visualizations

Signaling Pathway of C18-HSL

Caption: The SinI/SinR quorum sensing circuit mediated by C18-HSL.

Experimental Workflow for TLC Bioassay

Caption: Workflow for the detection of C18-HSL using a TLC bioassay.

Conclusion

The mechanism of action of N-Octadecanoyl-L-homoserine lactone is a specialized example of quorum sensing adapted for a hydrophobic, long-chain signal molecule. Its synthesis by SinI, active transport, and reception by the SinR transcriptional regulator constitute a tightly controlled system that governs critical symbiotic functions in S. meliloti. Understanding these molecular intricacies is essential for researchers aiming to study bacterial communication, develop QS inhibitors (QSIs) to combat pathogenicity, or harness QS systems for biotechnological applications. The protocols and data presented herein provide a foundational guide for professionals in the fields of microbiology, biochemistry, and drug development to further explore the role of C18-HSL and other long-chain AHLs.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 5. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Octadecanoyl-L-homoserine lactone - CAS-Number 479050-96-9 - Order from Chemodex [chemodex.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Octadecanoyl-L-homoserine lactone: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria. This technical guide provides a comprehensive overview of the structure, physicochemical and biological properties, and key experimental methodologies related to C18-HSL. Its role in regulating gene expression, particularly in the symbiotic relationship between Sinorhizobium meliloti and leguminous plants, is highlighted. Detailed experimental protocols for its synthesis, extraction, and biological characterization are presented, alongside visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in microbiology, drug development, and related fields.

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This process is mediated by small, diffusible signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1][3] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which typically ranges from 4 to 18 carbons.[3][4] This structural diversity allows for species-specific communication.

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain AHL that has been identified as a key signaling molecule in organisms such as Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa.[5][6][7] This guide will delve into the technical details of C18-HSL, providing researchers with the necessary information to study and potentially manipulate its activity.

Structure and Physicochemical Properties

The chemical structure of N-Octadecanoyl-L-homoserine lactone consists of an 18-carbon acyl chain attached to the amine group of a homoserine lactone ring.

Table 1: Chemical and Physical Properties of N-Octadecanoyl-L-homoserine lactone

| Property | Value | Reference(s) |

| IUPAC Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octadecanamide | [3] |

| Synonyms | C18-HSL, N-stearoyl-L-homoserine lactone | [3] |

| CAS Number | 479050-96-9 | [3] |

| Molecular Formula | C22H41NO3 | [3] |

| Molecular Weight | 367.6 g/mol | [3] |

| Appearance | White to off-white powder/crystalline solid | - |

| Solubility | Soluble in chloroform (B151607) (0.5 mg/ml), ethanol, methanol (B129727), DMF, DMSO. Insoluble in water. | [3] |

| Storage | Store at -20°C for long-term stability. | - |

Table 2: Spectroscopic Data for N-Octadecanoyl-L-homoserine lactone

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry | M+2H2O: 402.5 | - |

| ¹H-NMR | Conforms to structure | - |

Biological Properties and Mechanism of Action

N-Octadecanoyl-L-homoserine lactone is a crucial signaling molecule in the quorum-sensing system of Sinorhizobium meliloti.[5][6][7] The sinRI locus in this bacterium is responsible for the production of a variety of long-chain AHLs, including C18-HSL.[6][7] The SinI protein acts as the AHL synthase, while the SinR protein is the LuxR-type transcriptional regulator that binds to the AHLs.[6][7]

The binding of C18-HSL and other long-chain AHLs to SinR activates the transcription of target genes.[5] One of the key regulated processes is the production of exopolysaccharide II (EPS II), which is essential for the successful invasion of alfalfa root nodules and the establishment of a nitrogen-fixing symbiosis.[5] Disruption of the sinI gene, and therefore the production of long-chain AHLs, leads to a significant decrease in nodule formation.[6][7]

Due to their long, hydrophobic acyl chains, C18-HSL and similar AHLs are not freely diffusible across the bacterial membrane.[3] Their transport in and out of the cell is thought to be mediated by efflux pumps.[3]

Below is a diagram illustrating the Sin/LuxR-type quorum sensing pathway involving N-Octadecanoyl-L-homoserine lactone.

Caption: Sin/LuxR-type quorum sensing pathway mediated by C18-HSL.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and biological analysis of N-Octadecanoyl-L-homoserine lactone.

Chemical Synthesis

A common method for the synthesis of N-acyl-homoserine lactones is the acylation of the L-homoserine lactone hydrobromide salt under Schotten-Baumann conditions.[8]

Materials:

-

L-homoserine lactone hydrobromide

-

Octadecanoyl chloride

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve L-homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

-

Add a solution of octadecanoyl chloride in DCM to the aqueous solution at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-Octadecanoyl-L-homoserine lactone.

Extraction from Bacterial Culture

This protocol describes the extraction of AHLs from the supernatant of a bacterial culture, such as Sinorhizobium meliloti.[9][10]

Materials:

-

Bacterial culture supernatant

-

Acidified ethyl acetate (with 0.1% v/v acetic acid)

-

Rotary evaporator

-

Methanol or acetonitrile (B52724) for resuspension

Procedure:

-

Grow the bacterial culture to the desired cell density (e.g., stationary phase).

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Acidify the supernatant to pH 6.0-6.5.

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat the extraction twice.

-

Pool the organic phases and evaporate the solvent using a rotary evaporator.

-

Resuspend the dried extract in a known volume of methanol or acetonitrile for analysis.

Detection and Quantification by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is a sensitive and specific method for the detection and quantification of AHLs.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of C18-HSL (m/z 368.3) or Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions.

Procedure:

-

Prepare a standard curve of N-Octadecanoyl-L-homoserine lactone of known concentrations.

-

Inject the prepared standards and the resuspended bacterial extracts onto the HPLC-MS system.

-

Identify C18-HSL in the extracts by comparing the retention time and mass-to-charge ratio with the standard.

-

Quantify the amount of C18-HSL in the samples by interpolating the peak area from the standard curve.

The following diagram illustrates a typical workflow for the extraction and analysis of C18-HSL.

Caption: Workflow for C18-HSL extraction and analysis.

Bioassay using Reporter Strains

Bacterial reporter strains can be used to detect the presence of AHLs. For long-chain AHLs like C18-HSL, Agrobacterium tumefaciens NTL4(pZLR4) is a suitable reporter. This strain carries a traG-lacZ fusion and produces β-galactosidase in the presence of AHLs.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

LB agar (B569324) plates supplemented with appropriate antibiotics and X-Gal

-

Extracted AHL sample

-

Synthetic C18-HSL standard

Procedure:

-

Prepare a lawn of the A. tumefaciens reporter strain on the LB agar plates.

-

Spot a small volume of the extracted sample and the C18-HSL standard onto the agar surface.

-

Incubate the plates at 28-30°C for 24-48 hours.

-

Observe the development of a blue color around the spots, indicating the presence of AHLs. The intensity of the blue color can be used for semi-quantitative estimation.

Logical Relationships of Downstream Effects

The activation of the SinR receptor by C18-HSL in S. meliloti initiates a cascade of gene expression changes that ultimately impact the symbiotic relationship with the host plant.

Caption: Downstream effects of C18-HSL signaling in S. meliloti.

Conclusion

N-Octadecanoyl-L-homoserine lactone is a significant long-chain AHL involved in the intricate communication networks of Gram-negative bacteria. Its well-defined role in the symbiotic relationship between S. meliloti and its host plant makes it an important target for research in microbial ecology, agriculture, and the development of novel anti-virulence strategies. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to further explore the structure and properties of this fascinating molecule.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria | MDPI [mdpi.com]

- 5. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

N-Octadecanoyl-L-homoserine lactone CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and symbiotic relationships.[1][2][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological role of N-Octadecanoyl-L-homoserine lactone, with a focus on its function in Sinorhizobium meliloti.

Chemical Data

| Property | Value | Reference |

| CAS Number | 479050-96-9 | [1][3][5] |

| Molecular Formula | C22H41NO3 | [1][3][5] |

| Molecular Weight | 367.6 g/mol | [1][2][3] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO, and Chloroform (0.5 mg/ml). Insoluble in water. | [1][2] |

| Purity | Commercially available with ≥95% or ≥97% purity (HPLC) | [1][2] |

| Storage | Stable for at least 2 years when stored at -20°C | [2] |

Synthesis and Purification

Synthesis

A general and robust method for the synthesis of N-acyl-L-homoserine lactones, including long-chain variants like N-Octadecanoyl-L-homoserine lactone, involves the acylation of L-homoserine lactone hydrobromide.[6][7] A common approach utilizes Schotten-Baumann conditions.[6][7]

Experimental Protocol: General Synthesis of N-Octadecanoyl-L-homoserine lactone

-

Reaction Setup: L-homoserine lactone hydrobromide and a base (e.g., sodium carbonate or pyridine) are dissolved in a suitable solvent system, such as a biphasic mixture of water and dichloromethane.[7]

-

Acylation: Octadecanoyl chloride, the corresponding acid chloride, is added to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).[6]

-

Reaction Monitoring: The reaction is stirred vigorously for a set period, often overnight, to ensure complete acylation.

-

Work-up: The organic layer is separated, washed with an acidic solution (e.g., dilute HCl) and brine, and then dried over an anhydrous salt (e.g., MgSO4).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure N-Octadecanoyl-L-homoserine lactone.

Purification from Bacterial Culture

N-Octadecanoyl-L-homoserine lactone can be extracted and purified from the culture supernatant of producing bacteria, such as Sinorhizobium meliloti.

Experimental Protocol: Extraction and Purification of N-Octadecanoyl-L-homoserine lactone from S. meliloti

-

Culture Growth: S. meliloti is cultured in an appropriate medium (e.g., supplemented minimal medium) to the desired growth phase (e.g., late log phase).[8]

-

Extraction: The culture supernatant is extracted multiple times with an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (containing 0.5% acetic acid).[9]

-

Solvent Evaporation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator.[9]

-

Resuspension: The dried residue containing the AHLs is resuspended in a small volume of a suitable solvent, such as 20% acetonitrile (B52724) or dichloromethane, for further analysis and purification.[8][9]

-

Chromatographic Purification: The extract can be further purified using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate N-Octadecanoyl-L-homoserine lactone from other AHLs and metabolites.[8][9]

Biological Role and Signaling Pathway

N-Octadecanoyl-L-homoserine lactone is a key signaling molecule in the quorum-sensing system of the nitrogen-fixing bacterium Sinorhizobium meliloti, the symbiont of alfalfa (Medicago sativa).[10][11][12] In S. meliloti, this AHL is produced by the LuxI-type synthase, SinI, and is recognized by the LuxR-type transcriptional regulator, SinR.[10][11][13] The SinRI system is responsible for the synthesis of a variety of long-chain AHLs, with carbon chain lengths ranging from 12 to 18.[10][11][14]

The SinRI quorum-sensing system in S. meliloti plays a crucial role in the regulation of exopolysaccharide (EPS II) production, which is essential for the successful invasion of host plant root nodules.[10] Disruption of the sinI gene, leading to the absence of long-chain AHLs including N-Octadecanoyl-L-homoserine lactone, results in a significant reduction in nodule formation and a delay in the onset of nitrogen fixation.[10][11]

Key Experimental Protocols

Biofilm Formation Assay

While the direct impact of N-Octadecanoyl-L-homoserine lactone on biofilm formation in S. meliloti is an area of ongoing research, general protocols for assessing AHL-mediated biofilm formation can be adapted.

Experimental Workflow: Biofilm Quantification

Gene Expression Analysis

To understand the regulatory role of N-Octadecanoyl-L-homoserine lactone, the expression of target genes can be analyzed using techniques like quantitative real-time PCR (qRT-PCR) or proteomics.

Experimental Protocol: Gene Expression Analysis by qRT-PCR

-

Bacterial Culture and Treatment: Grow S. meliloti (wild-type or a sinI mutant) to a specific optical density. Treat the cultures with a known concentration of N-Octadecanoyl-L-homoserine lactone or a vehicle control.

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a suitable commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for the target genes (e.g., exp genes) and a reference gene (e.g., 16S rRNA) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in response to N-Octadecanoyl-L-homoserine lactone treatment.

Conclusion

N-Octadecanoyl-L-homoserine lactone is a significant long-chain AHL involved in the intricate regulatory networks of bacteria, particularly in the symbiotic relationship between Sinorhizobium meliloti and its host plants. Understanding its chemical properties, synthesis, and biological function is crucial for researchers in microbiology, chemical biology, and drug development who are interested in manipulating bacterial communication for agricultural or therapeutic purposes. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this important signaling molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Octadecanoyl-L-homoserine lactone - CAS-Number 479050-96-9 - Order from Chemodex [chemodex.com]

- 3. AdipoGen N-Octadecanoyl-L-homoserine lactone (10 mg), Quantity: Each of | Fisher Scientific [fishersci.com]

- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation Mediated by N-Acyl Homoserine Lactone Quorum Sensing Signals in the Rhizobium-Legume Symbiosis | MDPI [mdpi.com]

- 14. Characterization of the<i>Sinorhizobium meliloti sinR/sinI</i>Locus and the Production of Novel<i>N</i>-Acyl Homoserine… [ouci.dntb.gov.ua]

Natural Producers of N-Octadecanoyl-L-homoserine lactone: A Technical Guide

This technical guide provides an in-depth overview of the natural producers of N-Octadecanoyl-L-homoserine lactone (C18-HSL), a long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. The content is tailored for researchers, scientists, and drug development professionals, focusing on the core biology, experimental methodologies, and signaling pathways associated with this molecule.

Identified Natural Producers of N-Octadecanoyl-L-homoserine lactone

N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a signaling molecule used by certain Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] The primary identified natural producers of this long-chain AHL are:

-

Sinorhizobium meliloti : A soil bacterium known for its symbiotic relationship with alfalfa.[2][3] This organism produces a variety of long-chain AHLs, including C18-HSL, through the action of the SinI synthase.[2][3][4] The production of these AHLs is crucial for the symbiotic interaction with its host plant.[2]

-

Rhodovulum sulfidophilum : A marine photosynthetic bacterium.[5][6] This bacterium has been shown to produce 3-hydroxy-C18-HSL (3-OH-C18-HSL) as a minor component of its AHL profile, with novel C20-HSLs being the dominant signal molecules.[6]

Quantitative Data on Acyl-Homoserine Lactone Production

Direct quantitative data on the specific concentrations of C18-HSL produced by these organisms in culture is not extensively detailed in the literature, as production levels can fluctuate significantly with changes in growth media, temperature, and cell density. However, the profiles of AHLs produced by Sinorhizobium meliloti have been well-characterized.

| Producer Organism | Quorum Sensing System | Produced Acyl-Homoserine Lactones (AHLs) |

| Sinorhizobium meliloti | SinI/SinR, ExpR | N-Octadecanoyl-L-homoserine lactone (C18-HSL) , C12-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL.[4] |

| Rhodovulum sulfidophilum | Not fully characterized | 3-hydroxy-C18-HSL (minor) , 3-hydroxy-C20-HSL (major), 3-hydroxy-C20:1-HSL (major).[6] |

Signaling Pathways Involving N-Octadecanoyl-L-homoserine lactone

AHL-mediated quorum sensing pathways are central to regulating collective behaviors in bacteria. The general mechanism involves the synthesis of AHLs by a LuxI-family synthase and their detection by a LuxR-family transcriptional regulator.

General AHL Biosynthesis Pathway

N-acyl-homoserine lactones are synthesized from two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway, which provides the acyl side chain. This reaction is catalyzed by a LuxI-type synthase.[7]

Quorum Sensing Pathway in Sinorhizobium meliloti

In S. meliloti, the Sin quorum sensing system is a key regulator of symbiotic traits. The SinI synthase produces a range of long-chain AHLs, including C18-HSL. These AHLs bind to the transcriptional regulator ExpR. The ExpR-AHL complex then modulates the expression of a large regulon, which includes genes for exopolysaccharide (EPS) production (activation) and motility (repression). This regulation is critical for successful host plant invasion.[4][8]

Experimental Protocols

The study of C18-HSL and other long-chain AHLs requires robust methods for their extraction from bacterial cultures and their subsequent detection and quantification.

Protocol 1: Extraction of AHLs from Bacterial Culture Supernatants

This protocol is a standard method for extracting AHLs for analysis.

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

-

Centrifuge and appropriate tubes.

-

Rotary evaporator.

-

Methanol (B129727) or other suitable solvent for resuspension.

Procedure:

-

Centrifuge the bacterial culture (e.g., 1 liter) at high speed (10,000 x g) for 15 minutes at 4°C to pellet the cells.

-

Carefully decant the cell-free supernatant into a separatory funnel.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 2 minutes and then allow the aqueous and organic phases to separate.

-

Collect the upper ethyl acetate phase, which contains the AHLs.[2]

-

Repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate to maximize recovery.

-

Combine the ethyl acetate fractions and remove the solvent using a rotary evaporator at 40-45°C until a dry residue is obtained.[2]

-

Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., 1 ml of 20% acetonitrile) for storage at -20°C and subsequent analysis.[2]

Protocol 2: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of specific AHLs.

Instrumentation:

-

UHPLC system.

-

Mass spectrometer with electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column.

Procedure:

-

Sample Preparation: Use the AHL extract from Protocol 1.

-

Chromatographic Separation:

-

Inject a known volume of the resuspended extract onto the C18 column.

-

Use a binary solvent gradient for elution. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Run a linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 10-20 minutes) to separate the AHLs based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

For quantification, use Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the [M+H]⁺ adduct of C18-HSL, m/z 368.3) and a specific product ion generated by its fragmentation (e.g., the homoserine lactone moiety, m/z 102.1).

-

Create a standard curve using known concentrations of a synthetic C18-HSL standard to quantify the amount in the bacterial extract.

-

Protocol 3: Bioassay for Long-Chain AHLs